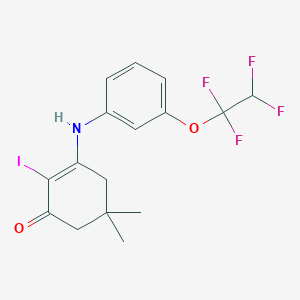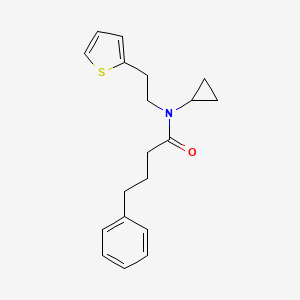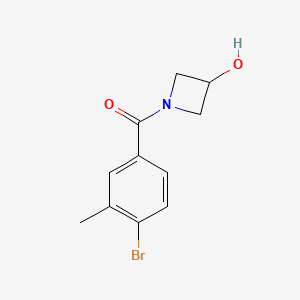
(4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone, also known as BRM-3M, is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of azetidinone derivatives and has been found to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are important mediators of inflammation, pain, and fever, and their inhibition by (4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone may explain its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
(4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone has been found to exhibit interesting biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of prostaglandin production, and the modulation of immune responses. These effects may be useful in the treatment of various inflammatory and immune-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone has several advantages for use in lab experiments, including its relatively simple synthesis method, its interesting biological activities, and its potential applications in medicinal chemistry. However, there are also some limitations to its use, including its limited availability and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on (4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone, including the investigation of its potential applications in the treatment of various inflammatory and immune-related disorders, the exploration of its mechanism of action, and the development of novel derivatives with improved biological activities. Additionally, further studies are needed to determine the safety and efficacy of this compound in preclinical and clinical settings.
Synthesemethoden
The synthesis of (4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone involves a multi-step process that begins with the reaction of 4-bromo-3-methylacetophenone with hydroxylamine hydrochloride to form 4-bromo-3-methyl-N-hydroxyacetophenone. This intermediate is then subjected to a reaction with chloroacetyl chloride to form (4-bromo-3-methyl-phenyl)-(chloromethyl)-ketone. The final step involves the reaction of this intermediate with (S)-3-hydroxyazetidine to form (4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit interesting biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Eigenschaften
IUPAC Name |
(4-bromo-3-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-7-4-8(2-3-10(7)12)11(15)13-5-9(14)6-13/h2-4,9,14H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHJRGKVENXCTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC(C2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-chlorophenyl)urea](/img/structure/B2972129.png)

![(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2972135.png)
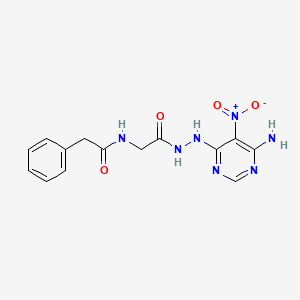
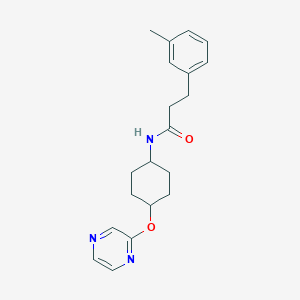

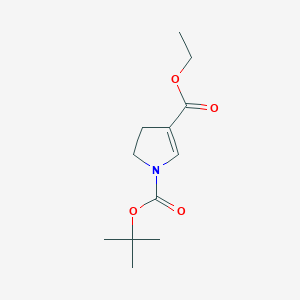
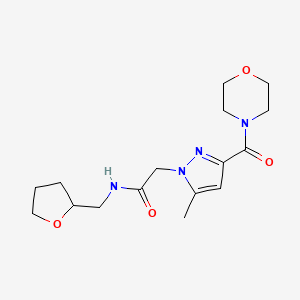
![Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-ethylquinoline-2-carboxylate](/img/structure/B2972145.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2972146.png)

![N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2972148.png)
